molecular formula C25H22FNO3 B11275449 5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11275449
M. Wt: 403.4 g/mol
InChI Key: BYQIVVQUBGCKCY-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes fluorine, hydroxy, methoxy, and methyl groups attached to a pyrrol-2-one core

Preparation Methods

The synthesis of 5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Addition of the 4-methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Incorporation of the 4-methylphenyl group: This step may involve a similar Friedel-Crafts alkylation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the aromatic rings.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Addition: The double bonds in the aromatic rings can participate in addition reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the aromatic rings can participate in π-π interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one include:

    5-(3-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine atom instead of fluorine.

    5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone.

    5-(3-fluorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure but with an amine group instead of a hydroxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO3/c1-16-6-10-18(11-7-16)22-23(19-4-3-5-20(26)14-19)27(25(29)24(22)28)15-17-8-12-21(30-2)13-9-17/h3-14,23,28H,15H2,1-2H3

InChI Key

BYQIVVQUBGCKCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)OC)O

Origin of Product

United States

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